molecular formula C44H51N7O6 B12714491 (2R,3S,4S)-N-(2-(Benzylamino)-4-((N-((benzyloxy)carbonyl)-L-histadinyl)amino)-3-hydroxy-5-phenylpentanoyl)valine benzylamide CAS No. 161594-20-3

(2R,3S,4S)-N-(2-(Benzylamino)-4-((N-((benzyloxy)carbonyl)-L-histadinyl)amino)-3-hydroxy-5-phenylpentanoyl)valine benzylamide

Cat. No.: B12714491
CAS No.: 161594-20-3
M. Wt: 773.9 g/mol
InChI Key: WSLWIPIDIKGXCF-PLXHNDKISA-N
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Description

The compound (2R,3S,4S)-N-(2-(Benzylamino)-4-((N-((benzyloxy)carbonyl)-L-histadinyl)amino)-3-hydroxy-5-phenylpentanoyl)valine benzylamide is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features multiple functional groups, including benzylamino, benzyloxycarbonyl, and hydroxy groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4S)-N-(2-(Benzylamino)-4-((N-((benzyloxy)carbonyl)-L-histadinyl)amino)-3-hydroxy-5-phenylpentanoyl)valine benzylamide typically involves multiple steps, including the protection and deprotection of functional groups, peptide coupling reactions, and purification processes. The key steps in the synthesis may include:

    Protection of Amino and Hydroxy Groups: Protecting groups such as benzyloxycarbonyl (Cbz) are used to protect the amino groups, while silyl or acyl groups may be used to protect the hydroxy groups.

    Peptide Coupling: The protected amino acids are coupled using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N-methylmorpholine (NMM).

    Deprotection: The protecting groups are removed using specific reagents, such as hydrogenation for Cbz groups or acidic conditions for silyl groups.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of automated peptide synthesizers, large-scale reactors, and advanced purification methods such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

The compound (2R,3S,4S)-N-(2-(Benzylamino)-4-((N-((benzyloxy)carbonyl)-L-histadinyl)amino)-3-hydroxy-5-phenylpentanoyl)valine benzylamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The benzylamino group can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: PCC, Dess-Martin periodinane, or Jones reagent.

    Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of a carbonyl group would yield an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biology, the compound may be used as a probe to study enzyme-substrate interactions, protein-ligand binding, or cellular uptake mechanisms. Its structural complexity allows for specific interactions with biological macromolecules.

Medicine

In medicine, the compound could be explored for its potential therapeutic properties. It may act as an inhibitor or activator of specific enzymes or receptors, making it a candidate for drug development.

Industry

In industry, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It could also be used in the formulation of specialty chemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R,3S,4S)-N-(2-(Benzylamino)-4-((N-((benzyloxy)carbonyl)-L-histadinyl)amino)-3-hydroxy-5-phenylpentanoyl)valine benzylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, hydrophobic interactions, and electrostatic interactions with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3S,4S)-N-(2-(Benzylamino)-4-((N-((benzyloxy)carbonyl)-L-histadinyl)amino)-3-hydroxy-5-phenylpentanoyl)valine benzylamide
  • (2R,3S,4S)-N-(2-(Benzylamino)-4-((N-((benzyloxy)carbonyl)-L-histadinyl)amino)-3-hydroxy-5-phenylpentanoyl)leucine benzylamide
  • (2R,3S,4S)-N-(2-(Benzylamino)-4-((N-((benzyloxy)carbonyl)-L-histadinyl)amino)-3-hydroxy-5-phenylpentanoyl)isoleucine benzylamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. This unique structure allows for specific interactions with biological targets, making it a valuable compound for research and development in various fields.

Properties

CAS No.

161594-20-3

Molecular Formula

C44H51N7O6

Molecular Weight

773.9 g/mol

IUPAC Name

benzyl N-[(2S)-1-[[(2S,3R,4R)-4-(benzylamino)-5-[[(2S)-1-(benzylamino)-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxo-1-phenylpentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C44H51N7O6/c1-30(2)38(42(54)47-26-33-19-11-5-12-20-33)51-43(55)39(46-25-32-17-9-4-10-18-32)40(52)36(23-31-15-7-3-8-16-31)49-41(53)37(24-35-27-45-29-48-35)50-44(56)57-28-34-21-13-6-14-22-34/h3-22,27,29-30,36-40,46,52H,23-26,28H2,1-2H3,(H,45,48)(H,47,54)(H,49,53)(H,50,56)(H,51,55)/t36-,37-,38-,39+,40+/m0/s1

InChI Key

WSLWIPIDIKGXCF-PLXHNDKISA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC1=CC=CC=C1)NC(=O)[C@@H]([C@@H]([C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CN=CN3)NC(=O)OCC4=CC=CC=C4)O)NCC5=CC=CC=C5

Canonical SMILES

CC(C)C(C(=O)NCC1=CC=CC=C1)NC(=O)C(C(C(CC2=CC=CC=C2)NC(=O)C(CC3=CN=CN3)NC(=O)OCC4=CC=CC=C4)O)NCC5=CC=CC=C5

Origin of Product

United States

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